2-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine
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Overview
Description
2-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine is a heterocyclic compound that belongs to the benzazepine class. Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound consists of a seven-membered azepine ring fused to a benzene ring, with a phenyl group attached to the azepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine can be achieved through various synthetic routes. One common method involves the cyclization of N-phenyl-2-aminobenzylamine with formaldehyde under acidic conditions. Another approach is the reduction of 2-phenyl-1,2,3,4-tetrahydroisoquinoline using lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene or azepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Ketones and quinones.
Reduction: Fully saturated analogs.
Substitution: Various substituted benzazepine derivatives.
Scientific Research Applications
2-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a ligand for various biological receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a dopamine receptor agonist.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine involves its interaction with specific molecular targets, such as dopamine receptors. By binding to these receptors, the compound can modulate neurotransmitter release and influence various physiological processes. The activation of dopamine receptors leads to the stimulation of adenylyl cyclase, increasing intracellular cyclic AMP levels and resulting in various downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
- 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine
- SKF-38393
Uniqueness
2-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine is unique due to its specific structural features and biological activity. Unlike other benzazepine derivatives, it has a distinct phenyl group attached to the azepine ring, which contributes to its unique pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C16H17N |
---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
2-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine |
InChI |
InChI=1S/C16H17N/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)17-16/h1-5,7-9,11,16-17H,6,10,12H2 |
InChI Key |
LUFNZOBREPBXAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC2=CC=CC=C2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
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